molecular formula C13H12OS B12854293 1-[5-(3-Methylphenyl)-2-thienyl]ethanone

1-[5-(3-Methylphenyl)-2-thienyl]ethanone

Cat. No.: B12854293
M. Wt: 216.30 g/mol
InChI Key: DZPSUFRVTPVROO-UHFFFAOYSA-N
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Description

1-[5-(3-Methylphenyl)-2-thienyl]ethanone is an organic compound with a unique structure that combines a thienyl group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-Methylphenyl)-2-thienyl]ethanone typically involves the reaction of 3-methylbenzaldehyde with thiophene-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in an organic solvent like ethanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(3-Methylphenyl)-2-thienyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[5-(3-Methylphenyl)-2-thienyl]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[5-(3-Methylphenyl)-2-thienyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Methylphenyl)ethanone: Shares a similar structure but lacks the thienyl group.

    1-(2,4,6-Trimethylphenyl)ethanone: Contains additional methyl groups on the phenyl ring.

    1-(3,4-Dimethylphenyl)ethanone: Has two methyl groups on the phenyl ring.

Uniqueness: 1-[5-(3-Methylphenyl)-2-thienyl]ethanone is unique due to the presence of both a thienyl and a methylphenyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C13H12OS

Molecular Weight

216.30 g/mol

IUPAC Name

1-[5-(3-methylphenyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C13H12OS/c1-9-4-3-5-11(8-9)13-7-6-12(15-13)10(2)14/h3-8H,1-2H3

InChI Key

DZPSUFRVTPVROO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(S2)C(=O)C

Origin of Product

United States

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